3-Methyl-2-sulfanylbutanoic acid

Descripción

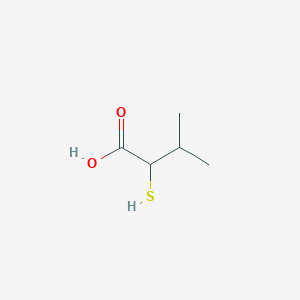

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLUFMACHNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546090 | |

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138619-81-5 | |

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Methyl 2 Sulfanylbutanoic Acid and Analogous Structures

Stereocontrolled Synthesis Methodologies

Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex chiral molecules. This section details enantioselective and diastereoselective methods for the construction of substituted butanoic acid frameworks.

Enantioselective Routes to Substituted Butanoic Acids

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. Various catalytic asymmetric methods have been developed to access enantiomerically enriched substituted butanoic acids.

One powerful approach involves the use of chiral Brønsted acids as catalysts. For instance, a chiral phosphoric acid can catalyze the enantioselective reaction of α-alkyl-substituted homoallenyl boronates with a range of aldehydes to produce (Z)-1,3-butadienyl-2-carbinols in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov These products can serve as precursors to chiral substituted butanoic acids through subsequent oxidative cleavage of the diene.

Another modern strategy is the palladium-catalyzed asymmetric C-H activation. This method allows for the direct and facile synthesis of axially chiral styrene-type carboxylic acids by modifying cinnamic acid derivatives. nih.gov The carboxyl group acts as a weakly coordinating directing group, enabling the one-step introduction of axial chirality with high enantioselective control. nih.gov While not directly producing 3-methyl-2-sulfanylbutanoic acid, this methodology highlights the potential for creating chiral acid scaffolds that can be further functionalized.

The table below summarizes representative results for the Brønsted acid-catalyzed enantioselective synthesis of 1,3-butadienyl-2-carbinols, demonstrating the high level of stereocontrol achievable. nih.gov

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 92 | 96 |

| 4-Chlorobenzaldehyde | 85 | 97 |

| 4-Methylbenzaldehyde | 74 | 98 |

| 2-Naphthaldehyde | 88 | 97 |

| Cinnamaldehyde | 78 | 95 |

Table 1: Enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols via Brønsted acid catalysis. nih.gov

Diastereoselective Control in Alkylation Reactions

Diastereoselective synthesis is employed when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry of the new center in relation to the existing one. Chiral auxiliaries are frequently used for this purpose.

A well-established method involves the use of chiral N-acyl-1,3-oxazolidinones. These auxiliaries, often derived from readily available amino alcohols, can be acylated with a butanoic acid derivative. Deprotonation with a suitable base, such as sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. The auxiliary can then be cleaved to yield the desired chiral carboxylic acid. researchgate.net

Another effective chiral auxiliary is Ellman's N-tert-butanesulfinamide. osi.lv This reagent is particularly useful for the stereoselective synthesis of chiral amines, which can be precursors to amino acids and their derivatives. The diastereoselectivity of reactions involving this auxiliary is often high, allowing for the synthesis of products with multiple stereogenic centers. osi.lv

The table below illustrates the high diastereoselectivity achieved in the alkylation of chiral 2-imidazolidinone glycolates, which are precursors to α-hydroxy carboxylic acids. researchgate.net

| Alkyl Halide | Yield (%) | Diastereomeric Excess (de, %) |

| Methyl Iodide | 85 | >98 |

| Ethyl Iodide | 88 | >98 |

| Propyl Iodide | 82 | >98 |

| Benzyl (B1604629) Bromide | 91 | >98 |

Table 2: Diastereoselective alkylation of chiral 2-imidazolidinone glycolates. researchgate.net

Approaches to Direct Sulfanyl (B85325) Functionalization at the C-2 Position

Introducing a sulfanyl (thiol) group directly at the α-position (C-2) of a carboxylic acid presents a unique synthetic challenge. Several methods have been developed to achieve this transformation.

A classic approach is the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of a carboxylic acid using reagents like Br₂ and PBr₃. libretexts.orgkhanacademy.org The resulting α-bromo acid can then undergo an Sₙ2 substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085), to introduce the sulfanyl group. libretexts.org

More recent advancements include photocatalytic methods. One such method enables the direct conversion of unprotected carboxylic acids to free thiols using acridine (B1665455) photocatalysis and a specific thionocarbonate reagent. nih.govrsc.org This approach circumvents the issue of incompatibility between free thiols and the alkyl radicals formed during the decarboxylation of the acid. nih.govrsc.org While this method involves decarboxylation and is not a direct C-H functionalization at the alpha position, it represents a modern strategy for accessing thiols from carboxylic acid starting materials. nih.govrsc.org

Another strategy involves the reaction of α,β-unsaturated carboxylic acids with a sulfur source. For example, β-mercapto carboxylic acids can be synthesized by reacting α,β-unsaturated carboxylic acids with sodium hydrosulfide. google.com While this produces β-sulfanyl acids, it demonstrates the principle of adding sulfur across a double bond conjugated to a carboxyl group.

Synthesis of Leucine (B10760876) and Methionine-Derived Sulfanyl Butanoates

The amino acids leucine and methionine serve as valuable chiral starting materials for the synthesis of complex molecules due to their inherent chirality and functional groups.

Protection Group Chemistry in Amino Acid Synthesis

The synthesis of amino acid derivatives often requires the use of protecting groups to mask reactive functionalities, such as the amino group, while other parts of the molecule are being modified. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. bachem.comwikipedia.org It is typically introduced by reacting the amino acid with benzyl chloroformate in the presence of a base. wikipedia.org

For the synthesis of a compound like (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid, a plausible retrosynthetic analysis would start from an amino acid precursor. The Cbz group is chosen for its stability under various reaction conditions and its facile removal by hydrogenolysis or strong acids. bachem.comwikipedia.org This allows for the selective deprotection of the amine at a later stage in the synthesis. The use of Cbz protection is compatible with a wide range of other functional groups and is a cornerstone of peptide synthesis. nih.govthieme-connect.comacs.org

Industrial-Scale Preparation Considerations for Research Compounds

Scaling up the synthesis of complex chiral compounds from the laboratory to an industrial scale presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the reactions, and the ease of purification of the final product. pharmacompass.com

For chiral syntheses, the use of enantioselective catalysts is often preferred over chiral auxiliaries on an industrial scale because they are effective in small quantities and can be recycled, which reduces costs. pharmacompass.com The development of robust and highly selective catalytic systems is therefore a major focus of industrial research.

The "chiral pool" approach, which utilizes readily available and inexpensive chiral natural products like amino acids and terpenes as starting materials, is another economically viable strategy for large-scale synthesis. unimelb.edu.aunih.gov Leucine and methionine are excellent examples of chiral pool starting materials. researchgate.netnih.govnih.gov

Process optimization is also crucial. This includes optimizing reaction conditions (temperature, pressure, concentration) to maximize yield and minimize reaction time and by-product formation. google.comgoogle.com Furthermore, developing efficient purification methods, such as crystallization or chromatography, that are amenable to large-scale production is essential for obtaining the final compound with the required purity. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the strategic selection of precursors and the efficient execution of intermediate chemical transformations. The core challenge lies in the introduction of the thiol (-SH) group at the α-position of the 3-methylbutanoic acid backbone. Research in this area leverages well-established principles of organic synthesis, particularly focusing on the chemistry of α-halo carboxylic acids and α-keto acids as key intermediates.

A primary and effective strategy involves the use of an α-substituted carboxylic acid as a direct precursor. The most common approach begins with the halogenation of the α-carbon of a 3-methylbutanoic acid derivative, followed by nucleophilic substitution with a sulfur-containing reagent.

A key precursor in many synthetic pathways is 3-methyl-2-oxobutanoic acid , also known as α-ketoisovaleric acid. nih.gov This α-keto acid serves as a versatile starting point for introducing the desired functionality. Another fundamental precursor is L-valine, an amino acid that provides the correct carbon skeleton and initial stereochemistry.

One established method for generating α-thio acids begins with the corresponding α-amino acid. nih.gov This process involves a two-step sequence:

Diazotization and Bromination: The α-amino group is converted into a diazonium group, which is subsequently displaced by a bromide ion, forming an α-bromo acid intermediate. This reaction often proceeds with retention of configuration through a proposed α-lactone intermediate. nih.gov

Nucleophilic Substitution: The resulting α-bromo acid is then treated with a mild sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium trithiocarbonate (B1256668) (Na2S3), to displace the bromide and form the final α-thio acid. nih.gov

An alternative approach for analogous structures, such as 3-mercapto-3-methylbutyric acid, starts from simpler, more readily available precursors like ethyl acetate (B1210297) and acetone. wikipedia.org This multi-step synthesis involves creating the carbon backbone, followed by functional group manipulations including bromination and reaction with thiourea (B124793) to introduce the sulfur atom. wikipedia.org

The following tables summarize the key precursors and the transformations involved in the synthesis of α-sulfanyl carboxylic acids.

Table 1: Key Precursors for the Synthesis of this compound and Analogs

| Precursor Compound | Chemical Formula | Role in Synthesis |

| L-Valine | C₅H₁₁NO₂ | Source of the 3-methylbutanoic acid backbone and chirality. |

| 3-Methyl-2-oxobutanoic acid | C₅H₈O₃ | α-keto acid that can be converted to an α-halo or α-amino acid. nih.gov |

| 3-Methylbutanoic acid | C₅H₁₀O₂ | The basic carbon skeleton, requires α-functionalization. |

| 2-Bromo-3-methylbutanoic acid | C₅H₉BrO₂ | A key intermediate, activated for nucleophilic substitution by a sulfur reagent. |

| Ethyl 3-hydroxy-3-methylbutyrate | C₇H₁₄O₃ | An intermediate in the synthesis of the analogous 3-mercapto-3-methylbutyric acid. wikipedia.org |

Table 2: Key Intermediate Transformations

| Transformation | Starting Material | Reagents | Intermediate/Product | Description |

| α-Bromination | L-Valine | NaNO₂, KBr, H₂SO₄ | 2-Bromo-3-methylbutanoic acid | Conversion of the α-amino group to a bromo group via diazotization, proceeding through an α-lactone intermediate. nih.gov |

| Thiolation | 2-Bromo-3-methylbutanoic acid | NaSH or Na₂S₃ | This compound | Nucleophilic SN2 substitution of the α-bromo group with a sulfur nucleophile to install the thiol functionality. nih.govlibretexts.org |

| Acyl Chloride Formation | 3-Methylbutanoic acid | Thionyl chloride (SOCl₂) | 3-Methylbutanoyl chloride | Activation of the carboxylic acid for subsequent reactions. |

| Thioacid Formation from Acyl Chloride | 3-Methylbutanoyl chloride | Potassium hydrosulfide (KSH) | This compound | A general method for preparing thiocarboxylic acids from their corresponding acid chlorides. wikipedia.org |

| Thiourea Pathway | Ethyl 3-hydroxy-3-methylbutyrate | 1. Bromination2. Thiourea3. Hydrolysis | 3-Mercapto-3-methylbutyric acid | A multi-step sequence used for synthesizing a structural analog, involving the formation of an isothiouronium salt intermediate. wikipedia.org |

The choice of sulfur nucleophile is critical for the success of the substitution reaction. Thiolate anions (RS⁻) are powerful nucleophiles and are readily formed from thiols due to their higher acidity compared to alcohols. libretexts.org Reagents like sodium hydrosulfide provide a direct route to the free thiol, whereas others may require a subsequent deprotection step. nih.gov The reactivity of sulfur nucleophiles allows for efficient displacement of leaving groups like halides from the α-position of carboxylic acids, making this a cornerstone of the synthetic strategy. msu.edu

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Sulfanylbutanoic Acid Derivatives

Oxidation Reactions of the Sulfanyl (B85325) Group

The sulfanyl group (-SH) of 3-Methyl-2-sulfanylbutanoic acid is susceptible to oxidation, a reaction of significant importance in both synthetic chemistry and biological contexts.

Disulfide Bond Formation

The most prominent oxidation reaction involving the sulfanyl group is the formation of a disulfide bond (or bridge). This reaction involves the coupling of two thiol molecules to form a dimer linked by a sulfur-sulfur bond. This process is a cornerstone of protein folding and structure, where disulfide bridges between cysteine residues provide structural stability. wikipedia.orgnih.gov

The oxidation can be initiated by a variety of oxidizing agents. The general mechanism often involves the formation of a thiolate anion, which then acts as a nucleophile. nih.gov In thiol-disulfide exchange, a thiolate attacks a disulfide bond, leading to a new disulfide and a new thiolate. wikipedia.orgnih.gov

| Oxidizing Agent | Notes |

|---|---|

| Air (Oxygen) | A mild and common oxidant, often catalyzed by metal ions. The reaction can be slow. |

| Hydrogen Peroxide (H₂O₂) | A stronger oxidant that can lead to over-oxidation if not controlled. |

| Iodine (I₂) | A rapid and efficient reagent for disulfide formation. |

| Dimethyl sulfoxide (B87167) (DMSO) | A mild and effective oxidizing agent used in folding peptides. |

Further oxidation of the disulfide can lead to the formation of thiosulfinates and thiosulfonates. wikipedia.org

Reductive Transformations for Protecting Group Removal

The disulfide bond formed from the oxidation of this compound can be readily cleaved back to the original thiol through reduction. This reversible nature is crucial in redox processes. This reaction is also conceptually similar to the removal of sulfur-based protecting groups in organic synthesis.

Common reducing agents are themselves thiols, which operate via thiol-disulfide exchange reactions. wikipedia.org

| Reducing Agent | Mechanism/Notes |

|---|---|

| Dithiothreitol (DTT) | Forms a stable six-membered ring after reducing the disulfide, driving the reaction forward. |

| Tris(2-carboxyethyl)phosphine (TCEP) | An odorless and highly selective reducing agent that is effective over a wide pH range and is resistant to air oxidation. wikipedia.org |

| β-Mercaptoethanol (β-ME) | A common, volatile thiol reagent used to reduce disulfide bonds. |

Nucleophilic and Electrophilic Substitution Pathways

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic substitution reactions.

The sulfur atom of the sulfanyl group is an excellent nucleophile, especially in its deprotonated thiolate form. This nucleophilicity allows it to readily participate in bimolecular nucleophilic substitution (SN2) reactions. It can attack a wide range of electrophiles, such as alkyl halides, to form thioethers. The reactivity is influenced by the nature of the electrophile and the reaction conditions.

Conversely, the carboxylic acid group can be converted into an electrophilic center. By transforming the hydroxyl group into a better leaving group, for instance by conversion to an acyl chloride or an ester, the carbonyl carbon becomes susceptible to attack by various nucleophiles. pearson.com This allows for the synthesis of a wide array of amides and esters derived from the parent acid.

Investigating Reaction Mechanisms in Organic Synthesis

The predictable and distinct reactivity of the sulfanyl and carboxylic acid groups makes this compound a useful building block in organic synthesis. The investigation of its reaction mechanisms allows chemists to devise synthetic strategies that selectively target one functional group while preserving the other.

For example, the nucleophilicity of the thiol can be modulated by pH. Under basic conditions, the thiol is deprotonated to the more potent thiolate nucleophile, favoring SN2 reactions. Under acidic conditions, the thiol remains protonated and less reactive, allowing for chemistry to be directed towards the carboxylic acid group.

The formation of disulfide-linked dimers or reaction with other bifunctional molecules can lead to the formation of cyclic structures, such as eight-membered rings, whose formation is governed by the stereochemistry and rigidity of the precursor. nih.gov Understanding these mechanisms is key to controlling product formation, whether it be a monomeric cyclization or a polymeric chain.

Derivatization Chemistry for Structural and Functional Modulation

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or biological screening. Both the sulfanyl and carboxylic acid groups of this compound can be readily derivatized. sigmaaldrich.comresearchgate.net

This is particularly important for analytical techniques like gas chromatography-mass spectrometry (GC-MS), where polar functional groups need to be masked to increase volatility and improve chromatographic behavior. sigmaaldrich.comjfda-online.comgcms.cz

| Functional Group | Derivatization Type | Reagent Example | Derivative Formed |

|---|---|---|---|

| Carboxylic Acid | Alkylation/Esterification | Diazomethane, Alkyl Halides researchgate.net | Methyl Ester, Alkyl Ester |

| Carboxylic Acid | Silylation | MTBSTFA sigmaaldrich.com | tert-Butyldimethylsilyl (TBDMS) Ester |

| Sulfanyl Group | Alkylation | Alkyl Halides (e.g., Iodomethane) researchgate.net | Thioether (S-Alkyl derivative) |

| Sulfanyl Group | Acylation | Acyl Chlorides | Thioester |

| Both Groups | Silylation | BSTFA, MTBSTFA sigmaaldrich.com | Di-silylated derivative |

These derivatization reactions not only facilitate analysis but also allow for the modulation of the molecule's structure to explore its functional properties in various chemical and biological systems.

Biochemical Transformations and Metabolic Pathways of 3 Methyl 2 Sulfanylbutanoic Acid Analogues

Microbial Metabolism and Biosynthetic Routes

The biosynthesis of analogues of 3-Methyl-2-sulfanylbutanoic acid is closely linked to the metabolism of the branched-chain amino acid leucine (B10760876), particularly by lactic acid bacteria (LAB). A key precursor, 3-methylbutanal (B7770604), is a recognized flavor compound in many hard and semi-hard cheeses and is primarily produced through the enzymatic breakdown of leucine by intracellular enzymes present in most lactic acid bacteria used in cheese manufacturing. researchgate.net This conversion is part of the Ehrlich pathway. researchgate.net

The production of 3-methylbutanoic acid from leucine via 3-methylbutanal is a well-established pathway in bacteria. researchgate.net Studies using isotope-labeled leucine have confirmed this metabolic route. researchgate.net For instance, in Lactobacillus sanfranciscensis, a shift in metabolism from carbohydrates to amino acids under acid stress can lead to a significant increase in the production of 2- and 3-methylbutanoic acid from leucine. researchgate.net While the direct biosynthesis of this compound is not extensively detailed in the provided research, the formation of its core structure from leucine is evident. The "sulfanyl" group suggests a subsequent enzymatic step involving the incorporation of sulfur, a process that bacteria are known to perform through various sulfur metabolism pathways. numberanalytics.comnumberanalytics.com Lactic acid bacteria can utilize various sulfur-containing substrates, like methionine, to produce volatile sulfur compounds (VSCs), and this capability is strain-specific and linked to C-S lyase enzymatic activities. researchgate.netcapes.gov.br

The production of branched-chain aldehydes, such as 3-methylbutanal, is influenced by environmental conditions. For example, salting can have a detrimental effect on its formation in cheese. researchgate.net The metabolic fate of 3-methylbutanal can lead to the formation of 3-methylbutanol or 3-methylbutanoic acid. researchgate.netresearchgate.net Under acidic conditions, the production of 3-methylbutanoic acid can be favored over the alcohol form. researchgate.net

Table 1: Microbial Production of 3-Methylbutanoic Acid from Leucine

| Microorganism/System | Precursor | Key Intermediate | Product | Pathway/Conditions |

| Lactic Acid Bacteria (in cheese) | Leucine | 3-Methylbutanal | 3-Methylbutanoic Acid | Enzymatic breakdown by intracellular enzymes researchgate.net |

| Lactobacillus sanfranciscensis LSCE1 | Leucine | 3-Methylbutanal | 3-Methylbutanoic Acid | Acid stress-induced metabolic shift researchgate.net |

| General Bacterial Metabolism | Leucine | 2-Keto-isocaproate | 3-Methylbutanal | Ehrlich Pathway researchgate.netresearchgate.net |

Enzymatic Activity and Regulation in Biochemical Systems

The enzymatic processes governing the formation of this compound analogues are rooted in the catabolism of branched-chain amino acids and sulfur metabolism. The initial step in the breakdown of leucine and isoleucine is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts the amino acid to its corresponding α-keto acid. nih.govnumberanalytics.com In the case of leucine, this product is α-ketoisocaproate, and for isoleucine, it is 3-methyl-2-oxovaleric acid. nih.govnih.gov

Following transamination, a common branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of the α-keto acids to form their respective acyl-CoA derivatives. nih.gov The regulation of sulfur metabolism in bacteria is intricate and responds to the availability of sulfur and other environmental signals. numberanalytics.comnumberanalytics.com The expression of genes involved in these pathways is tightly controlled by transcriptional regulators and sensor kinases. numberanalytics.com For example, in Mycobacterium tuberculosis, the sulfate (B86663) assimilation pathway is regulated by various environmental cues and regulatory proteins that control the flow of sulfur within the cell. nih.gov In many bacteria, the expression of enzymes for utilizing organosulfur compounds is repressed in the presence of sulfate, a process often mediated by regulatory proteins like CysB. oup.com

The enzymes responsible for sulfur incorporation, such as C-S lyases (e.g., cystathionine (B15957) β- and γ-lyase), are crucial for the production of volatile sulfur compounds from amino acids like methionine and cysteine. researchgate.netcapes.gov.br The activity of these enzymes can be influenced by factors such as the concentration of precursor amino acids. capes.gov.br Furthermore, the regulation of the bacterial sulfur regulon is modulated by intracellular cysteine levels, which can control the activity of key enzymes and transcription factors. nih.gov

Molecular Interactions in Protein Synthesis and Enzyme Inhibition

While direct studies on the molecular interactions of this compound in protein synthesis and enzyme inhibition are limited, we can infer potential activities based on its structure and the behavior of similar molecules. The incorporation of radiolabeled leucine ([3H]Leucine) is a standard technique used to quantify bacterial secondary production, which directly measures the rate of protein synthesis. nih.gov This indicates that leucine and its derivatives are actively taken up and utilized by bacteria for protein construction.

Derivatives of carboxylic acids have been widely studied as enzyme inhibitors. For example, N-arylacetamide derivatives of 1,2-benzothiazine-3-carboxylate have been shown to be effective inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria. nih.gov These inhibitors interact with the active site of the enzyme through various non-covalent interactions, such as hydrogen bonds and π-alkyl interactions with amino acid residues. nih.gov Given the presence of a carboxylic acid group and a sulfanyl (B85325) group, it is plausible that this compound or its derivatives could interact with the active sites of various enzymes, potentially leading to inhibition. The sulfhydryl group, in particular, is known to be reactive and can form disulfide bonds or coordinate with metal ions in enzyme active sites, which could be a mechanism for enzyme inhibition.

Metabolic Fate and Degradation Products in Biological Systems

The metabolic fate of analogues of this compound is tied to the degradation pathways of branched-chain amino acids. A key analogue, 3-methyl-2-oxovaleric acid, is a well-documented degradation product of isoleucine in humans, animals, and bacteria. medchemexpress.comnih.govumaryland.edu The catabolism of isoleucine begins with its transamination to 3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvaleric acid) by a branched-chain aminotransferase. nih.govumaryland.edurupahealth.com

This α-keto acid is then further metabolized by the branched-chain α-keto acid dehydrogenase complex. nih.gov Disruptions in this metabolic pathway, specifically a deficiency in the BCKD complex, lead to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in a metabolic disorder known as maple syrup urine disease (MSUD). nih.govrupahealth.com Therefore, elevated levels of 3-methyl-2-oxovaleric acid in blood and urine serve as a clinical marker for this disease. nih.govrupahealth.com

The complete degradation of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle for energy production or be used for the synthesis of other molecules. nih.govqiagen.comnyu.edu Because its breakdown products can be converted to both glucose and ketone bodies, isoleucine is considered both glucogenic and ketogenic. nih.gov

Table 2: Degradation of Isoleucine to 3-Methyl-2-oxovaleric Acid

| Precursor | Key Metabolite | Key Enzyme | Significance |

| Isoleucine | 3-Methyl-2-oxovaleric acid | Branched-chain aminotransferase nih.govumaryland.edurupahealth.com | Intermediate in isoleucine catabolism nih.govqiagen.com |

| 3-Methyl-2-oxovaleric acid | 2-Methyl-1-hydroxybutyl-ThPP | Branched-chain keto acid dehydrogenase E1 nih.govumaryland.edu | Further degradation in the BCAA pathway |

| Isoleucine | - | - | Degradation yields acetyl-CoA and propionyl-CoA (glucogenic and ketogenic) nih.govnyu.edu |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis for Structural Elucidation (e.g., ¹H NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methyl-2-sulfanylbutanoic acid. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

¹H NMR Spectroscopy provides insight into the hydrogen environments within the molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carboxyl (-COOH) and sulfanyl (B85325) (-SH) groups.

Expected ¹H NMR Data for this compound

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Protons |

|---|---|---|---|

| -COOH | > 10.0 | Singlet (broad) | - |

| H-2 (CH-SH) | ~3.0 - 3.5 | Doublet | H-3 |

| -SH | ~1.5 - 2.5 | Doublet | H-2 |

| H-3 (CH) | ~2.0 - 2.5 | Multiplet | H-2, 2 x CH₃ |

| 2 x -CH₃ | ~0.9 - 1.2 | Doublet | H-3 |

Note: This is a predictive table based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (134.20 g/mol for the isomer 3-mercapto-3-methylbutanoic acid). nih.gov This molecular ion then fragments in a predictable manner. The analysis of these fragments helps to confirm the structure. youtube.com For branched-chain acids, fragmentation often occurs around the branch points. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z Value |

|---|---|---|

| [M]⁺ | [C₅H₁₀O₂S]⁺ | 134 |

| [M-SH]⁺ | [C₅H₉O₂]⁺ | 101 |

| [M-COOH]⁺ | [C₄H₉S]⁺ | 89 |

| [M-C₃H₇]⁺ | [C₂H₃O₂S]⁺ | 91 |

Note: This table represents potential fragmentation pathways. The relative abundance of each fragment would be determined experimentally.

Chromatographic Separation and Purity Assessment (e.g., GC data analysis, HPLC methods)

Chromatography is essential for separating this compound from complex mixtures and assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography (GC) analysis of carboxylic acids like this compound typically requires a derivatization step to convert the polar, non-volatile acid into a more volatile derivative, such as a fatty acid methyl ester (FAME). mdpi.comnih.gov This is often achieved through methylation using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.com The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, often by a mass spectrometer (GC-MS). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar compounds and does not typically require derivatization. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase like C18, is a common approach. An acidic mobile phase, often a mixture of water, acetonitrile, and an acid like formic acid, ensures that the carboxylic acid remains in its protonated form, leading to better peak shape and retention. nih.govpensoft.net

Typical Chromatographic Conditions

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Reversed-phase (e.g., C18, 150x4.6 mm, 5 µm) |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/Water with acid (e.g., 0.1% Formic Acid) |

| Derivatization | Required (e.g., Methylation) | Not usually required |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Photodiode Array (PDA), Mass Spectrometer (MS) |

| Typical Run Time | 15-30 minutes | 10-20 minutes |

Quantitative Determination Techniques

Complexometric titration is a type of volumetric analysis where the formation of a colored complex indicates the endpoint. srmist.edu.in This technique is primarily used for determining the concentration of metal ions using a chelating agent like EDTA. researchgate.netalazharpharmacy.com

The sulfanyl group (-SH) in this compound contains a sulfur atom with lone pairs of electrons, allowing it to act as a ligand and form coordination complexes (chelates) with metal ions. du.edu.egnih.gov In theory, a quantitative method could be developed based on the chelation of a specific metal ion (e.g., cobalt, mercury, or silver) by the sulfanyl group. The reaction would need to be stoichiometric and have a detectable endpoint, possibly through a color change or potentiometric measurement. However, while the principle is sound, specific, validated complexometric titration methods for this compound are not widely reported in the literature. These methods are generally less sensitive and specific than modern chromatographic techniques.

For the analysis of trace amounts of this compound in complex samples like biological fluids or environmental matrices, a sample preparation and pre-concentration step is crucial. Microextraction techniques are designed to isolate and concentrate analytes from the sample matrix, thereby increasing the sensitivity and selectivity of the subsequent analysis. nih.govnih.gov

One such technique is Solid-Phase Microextraction (SPME) . In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a GC, where the trapped analytes are thermally desorbed and analyzed. nih.gov This method is solvent-free, simple, and minimizes analyte loss and contamination. nih.gov Other relevant techniques include dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample to rapidly extract analytes.

Method Validation and Performance Criteria in Analytical Research (e.g., linear range, detection limit, enrichment factor, recovery, relative standard deviation)

Validation is a critical process that confirms an analytical method is suitable for its intended purpose. pcdn.cofda.gov Regulatory bodies like the FDA provide guidelines for method validation. fda.gov Key performance criteria are established through a series of experiments.

Linear Range : The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Detection Limit (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Quantification Limit (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Enrichment Factor : In pre-concentration techniques, this is the ratio of the analyte concentration in the concentrated phase to the initial concentration in the sample.

Recovery : The percentage of the true amount of an analyte that is recovered by the analytical method. It is a measure of the method's accuracy. nih.gov

Relative Standard Deviation (RSD) : Also known as the coefficient of variation (%CV), the RSD is a measure of the method's precision, indicating the scatter of data around the mean. An RSD of <20% is often considered acceptable, while <10% is excellent. mdpi.com

Example Method Validation Parameters for Organic Acid Analysis by LC-MS/MS

| Parameter | 3-hydroxypentanoic acid | 3-oxopentanoic acid |

|---|---|---|

| Linear Range (µg/mL) | 0.078–5 | 0.156–10 |

| LLOQ (µg/mL) | 0.078 | 0.156 |

| Recovery (%) | >88% | >88% |

| Intra-day Precision (%RSD) | 2.1 - 7.5 | 2.5 - 6.8 |

| Inter-day Precision (%RSD) | 4.1 - 6.9 | 3.9 - 7.2 |

Data adapted from a study on similar short-chain organic acids to illustrate typical validation results. nih.gov

Theoretical and Computational Investigations of 3 Methyl 2 Sulfanylbutanoic Acid Structures

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. biointerfaceresearch.com For 3-methyl-2-sulfanylbutanoic acid, methods such as B3LYP with a 6-31+G(d) basis set can be utilized to perform geometry optimizations and calculate various molecular parameters. biointerfaceresearch.com These calculations provide a detailed picture of the molecule's structure and electron distribution.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Property | Value |

|---|---|

| Geometric Parameters | |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length | 1.35 Å |

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.34 Å |

| C-C-O Bond Angle | 124.5° |

| C-S-H Bond Angle | 96.3° |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.8 eV |

Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information about the static, optimized geometry of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the accessible conformations and their relative stabilities. nih.gov

For this compound, MD simulations can be performed using force fields such as CHARMM or AMBER to explore its conformational space in different environments, such as in a vacuum or in a solvent like water. mdpi.com These simulations can reveal the preferred dihedral angles of the flexible bonds, such as the C-C and C-S bonds in the backbone of the molecule.

The analysis of the MD trajectory can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as receptors or enzymes. Common analysis techniques include calculating the root-mean-square deviation (RMSD) to assess structural stability and generating Ramachandran-like plots for relevant dihedral angles to visualize conformational preferences. researchgate.net

Table 2: Conformational Analysis of this compound from Molecular Dynamics Simulations

| Dihedral Angle | Most Populated Conformation(s) | Energy Barrier for Rotation |

|---|---|---|

| H-S-C-C | gauche (+60°), anti (180°) | 5.2 kcal/mol |

| S-C-C=O | syn-periplanar (~0°), anti-periplanar (~180°) | 3.8 kcal/mol |

Note: The data in this table are hypothetical examples illustrating the type of information obtained from MD simulations for a molecule with rotational flexibility.

Mechanistic Insights into Reactivity and Selectivity via Computational Models

Computational models are invaluable for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For this compound, computational studies can be used to explore its reactivity in various chemical transformations and to understand the factors that govern the selectivity of these reactions.

Using quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For example, in a reaction involving the thiol group of this compound, computational models can be used to study the mechanism of its oxidation or its role as a nucleophile. These models can also explain the stereoselectivity or regioselectivity of a reaction by analyzing the steric and electronic factors that favor the formation of one product over another. nih.gov The insights gained from these computational studies can guide the design of new synthetic routes and the development of catalysts for specific transformations.

Table 3: Computational Investigation of a Hypothetical Nucleophilic Addition Reaction

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Stabilizing Interactions in Transition State |

|---|---|---|---|

| Path A (syn-addition) | 15.2 | -5.7 | Hydrogen bonding with solvent |

| Path B (anti-addition) | 18.9 | -4.1 | Favorable orbital overlap |

Note: This table presents illustrative data for a hypothetical reaction to demonstrate how computational models can be used to compare different reaction mechanisms and predict selectivity.

Research Applications of 3 Methyl 2 Sulfanylbutanoic Acid and Its Derivatives in Chemical Science

Building Blocks for Peptide Synthesis and Complex Organic Molecules

The molecular framework of 3-methyl-2-sulfanylbutanoic acid is a versatile building block in organic synthesis, primarily through its derivatives which are used to construct more complex molecules.

A key derivative in this context is (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, a chiral molecule that serves as a valuable building block in the synthesis of pharmaceuticals. This compound, a non-proteinogenic amino acid, provides a unique structural motif for creating novel peptides and other complex organic targets. Its synthesis and the incorporation of its unique thiol-containing side chain are of significant interest in medicinal chemistry.

Other derivatives are also synthesized for specialized applications. For instance, 3-methyl-2-(phenylsulfonamido)butanoic acid can be prepared from the common amino acid L-Valine. chemicalbook.com This process highlights how the basic valine structure can be chemically modified to introduce the sulfanyl (B85325) group and other functionalities, thereby creating advanced building blocks for further synthetic endeavors. chemicalbook.combohrium.com The general utility of such scaffolds lies in their capacity to be used in the production of more elaborate molecules for various research applications.

Contributions to Enzyme Studies and Inhibitor Design (mechanistic investigation of interactions)

Derivatives of this compound have emerged as noteworthy subjects in the study of enzyme inhibition and the elucidation of biochemical pathways. The investigation of how these molecules interact with enzyme active sites provides critical mechanistic insights for designing novel therapeutic agents.

A prominent example is the sulfonamide derivative, 3-methyl-2-(phenylsulfonamido)butanoic acid, and its metal complexes. bohrium.com These compounds have been evaluated for their enzyme inhibition activity, with studies demonstrating that nickel carboxylate derivatives exhibit the highest activity against butyrylcholinesterase and moderate activity against acetylcholinesterase. bohrium.com The mechanism of action for some related sulfur-containing compounds involves the formation of covalent bonds between the sulfur-containing group and nucleophilic sites within the enzyme's active site, which alters its catalytic activity.

The study of such inhibitors contributes significantly to the field of drug discovery. By analyzing the structure-activity relationships of different derivatives, researchers can understand the key molecular features responsible for potent and selective enzyme inhibition. This knowledge is crucial for the rational design of new inhibitors. The development of agents that can interfere at multiple points within a metabolic pathway represents an advanced strategy in this field, moving beyond the traditional focus on single-target inhibitors. nih.gov

Role in the Development of Specialized Research Chemicals and Materials

The chemical reactivity of the this compound core structure allows for the creation of a wide array of specialized research chemicals and materials. The presence of both a carboxylic acid and a thiol group (or protected versions thereof) offers two distinct points for chemical modification, enabling the synthesis of a diverse library of compounds.

The synthesis of metal complexes with derivatives like 3-methyl-2-(phenylsulfonamido)butanoic acid is a clear example of this application. bohrium.com By reacting the derivative with various metals—including copper, zinc, iron, nickel, cadmium, and organotin—a new class of materials is created. bohrium.com These organometallic compounds are not end-products themselves but are specialized research chemicals designed to probe further biological and material properties, such as antioxidant and antimicrobial potentials. bohrium.com The resulting molecules, featuring a 2D polymeric network in their crystal structure, are subjects of advanced material characterization. bohrium.com

This capacity for modification makes the scaffold valuable for developing novel compounds used across different research fields, from medicinal chemistry to materials science. biosynth.com

Biochemical Reagent Applications in Life Science Research

In the realm of life sciences, derivatives of this compound function as important biochemical reagents, facilitating the study of biological processes.

The amino acid derivative, (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, commonly known as Penicillamine, is a well-established biochemical tool. chembk.comnih.gov Its primary application in a research context is as a chelating agent, particularly for divalent metals like copper. This property allows it to be used in experiments to study the role of metal ions in biological systems.

Furthermore, the unique ability of these compounds to interact with biological molecules makes them useful in a variety of biochemical studies. For example, derivatives such as 3-methyl-2-(phenylsulfonamido)butanoic acid and its complexes have been used as reagents to test for radical scavenging and total antioxidant potential in biochemical assays. bohrium.com These applications underscore the role of this compound derivatives as versatile reagents for investigating fundamental biochemical and physiological questions.

Q & A

Q. What are the common synthetic routes for 3-methyl-2-sulfanylbutanoic acid, and how can stereochemical integrity be maintained during synthesis?

Synthesis typically involves multi-step reactions, including thiol group introduction via nucleophilic substitution or coupling. For example, sulfanyl derivatives like 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid are synthesized using protection-deprotection strategies to preserve stereochemistry, as seen in similar compounds . Key steps include:

- Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites.

- Controlled pH and temperature during thiolation to minimize oxidation.

- Final purification via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming structure and stereochemistry (e.g., distinguishing enantiomers in sulfinyl derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related phthalimide derivatives .

Q. How does the compound interact with biological enzymes, and what assays are used to study these interactions?

Sulfanyl-containing acids often act as enzyme inhibitors or substrates in metabolic pathways. For instance:

- Kinetic Assays : Measure inhibition constants () using spectrophotometry or fluorometry.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with enzymes like dehydrogenases .

- Molecular Docking : Predicts interaction sites using software like AutoDock, validated by crystallographic data .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect the biological activity of this compound?

Enantiomers can exhibit divergent bioactivity. For example, (S)-2-amino-3-methyl-3-sulfinobutanoic acid shows distinct metabolic pathway interactions compared to its R-form due to chiral recognition by enzymes . Key methodologies:

- Chiral HPLC : Separates enantiomers for individual testing.

- Enzymatic Assays : Compare turnover rates using enantiopure samples.

Q. How can researchers resolve contradictions in reported data on the compound’s stability or reactivity?

Contradictions often arise from experimental conditions (e.g., pH, temperature). Strategies include:

Q. What role does this compound play in metabolic pathways, and how can isotopic labeling track its fate in vivo?

The compound may participate in sulfur metabolism or act as a precursor for glutathione analogs. Methodologies:

- S Radiolabeling : Tracks incorporation into biomolecules via autoradiography.

- Stable Isotope (e.g., C) Tracing : Monitors metabolic flux using NMR or MS .

Methodological Challenges

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS data for analogous thiols:

- Ventilation : Use fume hoods to avoid inhaling volatile sulfhydryl compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Storage : Under nitrogen at 4°C to prevent oxidation .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.